REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2]CCCCCCCCCC.[CH2:14]([OH:30])[CH2:15]CCCCCCCCCCCCCC.[CH2:31]([CH2:38][CH2:39]N=C=O)[CH2:32]CCN=C=O.[OH2:43]>[Sn]>[CH3:39][CH2:38][CH2:31][CH2:32][O:43][CH2:15][CH2:14][O:30][CH2:2][CH2:1][OH:13] |^3:43|
|
Name
|
poly(ethylene glycol)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(ethylene glycol)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Sn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an average molecular weight of approximately 3400 g/mole
|
Type
|
ADDITION
|
Details
|
While mixing
|
Type
|
CUSTOM
|
Details
|
was then stabilized at 75° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
ADDITION
|
Details
|
mixed for two minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
to react for 20 minutes
|
Duration
|
20 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
CCCCOCCOCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |